PRMT4-IN-1 is a selective inhibitor of the protein arginine methyltransferase 4, commonly known as PRMT4. This compound has garnered attention in the field of cancer research due to its potential role in targeting PRMT4, which is implicated in various malignancies, including hepatocellular carcinoma and triple-negative breast cancer. PRMT4 is known for its involvement in the methylation of histones and non-histone proteins, influencing gene expression and cellular signaling pathways.
PRMT4-IN-1 is classified as a small molecule inhibitor specifically designed to target the enzymatic activity of PRMT4. As a member of the protein arginine methyltransferase family, PRMT4 plays a crucial role in regulating transcriptional coactivation through asymmetric dimethylation of arginine residues on histones and other proteins. The compound has been synthesized and characterized in various studies that explore its efficacy and selectivity against PRMT4 compared to other members of the PRMT family .
The synthesis of PRMT4-IN-1 typically involves rational design strategies based on structural insights into the active site of PRMT4. The methods employed often include:
The molecular structure of PRMT4-IN-1 features a distinct arrangement conducive to its interaction with the active site of PRMT4. Key structural data includes:
The precise coordinates and bonding configurations can be elucidated through crystallography or computational docking studies .
PRMT4-IN-1 undergoes specific chemical reactions as it interacts with its target enzyme:
Technical details regarding these reactions can be found in biochemical assays that quantify enzyme activity post-treatment with the inhibitor .
The mechanism of action for PRMT4-IN-1 involves:
PRMT4-IN-1 possesses several notable physical and chemical properties:
Data regarding these properties can be derived from experimental analyses conducted during compound characterization .
The primary applications of PRMT4-IN-1 include:
Research continues to investigate additional applications within epigenetics and cellular signaling pathways influenced by arginine methylation .
Protein arginine methyltransferase 4 (PRMT4), also known as coactivator-associated arginine methyltransferase 1 (CARM1), belongs to the type I subgroup of PRMT enzymes that catalyze asymmetric dimethylation of arginine residues (ADMA) in histone and non-histone substrates. As an epigenetic modifier, CARM1 fine-tunes essential cellular processes, including transcriptional activation, RNA processing, cell cycle progression, and differentiation. Its dysregulation is implicated in diverse pathologies, from cancer to neurodegenerative disorders, making it a compelling therapeutic target. The development of selective inhibitors like PRMT4-IN-1 (IC₅₀ = 3.2 nM) provides a critical chemical tool to dissect CARM1’s biological functions and therapeutic potential [1] [7].
PRMTs comprise a nine-member enzyme family that transfers methyl groups from S-adenosylmethionine (SAM) to arginine residues, generating three methylation states: monomethylarginine (MMA), asymmetric dimethylarginine (ADMA), or symmetric dimethylarginine (SDMA). These modifications alter protein-protein interactions, subcellular localization, and functional outcomes for substrates:
Table 1: Classification and Functions of PRMT Types
PRMT Type | Key Members | Methylation Product | Primary Epigenetic Role |
---|---|---|---|
Type I | PRMT1, PRMT4 | ADMA | Transcriptional activation |
Type II | PRMT5 | SDMA | Transcriptional repression |
Type III | PRMT7 | MMA | Chromatin compaction |
Histone arginine methylation regulates chromatin states. For example:
CARM1 possesses three functional domains essential for its activity:
Table 2: Structural and Regulatory Features of CARM1
Domain | Function | Regulatory Mechanism |
---|---|---|
N-terminal PH domain | Substrate recognition | Phosphorylation (T132) stabilizes protein |
Catalytic core | SAM binding, dimerization | Phosphorylation (S217/S229) inhibits activity |
C-terminal TAD | Transcriptional coactivation | O-GlcNAcylation alters substrate specificity |
CARM1 activity is modulated by post-translational modifications (PTMs):
CARM1 integrates into transcriptional complexes through interactions with p160 coactivators (e.g., SRC-3) and CBP/p300, enabling locus-specific histone methylation:
Table 3: Key CARM1 Substrates and Functional Consequences
Substrate | Methylation Site | Biological Outcome |
---|---|---|
Histone H3 | R17, R26 | Chromatin relaxation, gene activation |
CBP/p300 | R742 | Enhanced nuclear receptor coactivation |
BAF155 | R1064 | SWI/SNF complex destabilization |
RUNX1 | Multiple sites | Repression of miR-223 in AML |
Notably, CARM1 represses the myeloid differentiation regulator miR-223 in acute myeloid leukemia (AML) by methylating RUNX1, triggering assembly of a repressor complex with DPF2. Pharmacological CARM1 inhibition disrupts this axis, promoting differentiation [5].
CARM1 drives cell proliferation and oncogenic programs through epigenetic and non-epigenetic mechanisms:
Table 4: Pathological Roles of CARM1 and Therapeutic Targeting
Disease Context | CARM1 Dysregulation | Inhibition Outcome |
---|---|---|
Acute Myeloid Leukemia | Overexpression represses miR-223 | Induces differentiation, reduces proliferation |
Breast Cancer | Activates ERα/cyclin E pathways | Blocks tumor growth in xenografts |
Sepsis | Upregulated in lymphocytes | Reduces caspase-3-mediated apoptosis |
Alzheimer’s Disease | Elevates ADMA, uncouples NOS | Restores cerebral blood flow |
PRMT4-IN-1 exemplifies targeted CARM1 inhibition, exhibiting high selectivity (IC₅₀ = 3.2 nM) and reducing viability in MCF7 breast cancer cells. Unlike pan-PRMT inhibitors (e.g., GSK3368715), its selectivity minimizes off-target effects on other PRMTs, enabling precise mechanistic studies [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7